ベンゾ(e)アセアントリレン

概要

説明

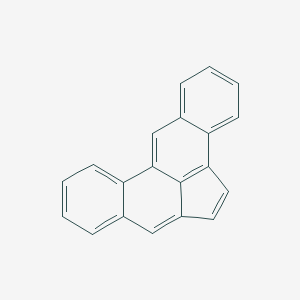

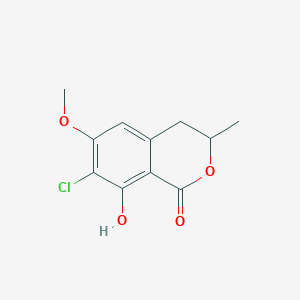

Benz(e)aceanthrylene (B[e]A) is a cyclopenta-fused derivative of benz[a]anthracene, which is a type of polycyclic aromatic hydrocarbon (PAH). It has been identified as an active bacterial cell and mammalian cell gene mutagen. Studies have shown that B[e]A, along with its isomer benz[l]aceanthrylene (B[l]A), can initiate skin tumor formation in SENCAR mice, indicating their potential role in air pollution carcinogenesis . Another isomer, benz[j]aceanthrylene (B[j]A), has also been reported to be a potent mutagen and carcinogen .

Synthesis Analysis

The synthesis of related cyclopentanobenz[a]anthracene compounds has been described, with a focus on benz[e]aceanthrylene and its methylated derivatives . These syntheses typically involve multi-step reactions, including the use of palladium-catalyzed cross-coupling and protection/deprotection strategies . The compounds synthesized are predicted to be relatively potent carcinogens due to the presence of a methyl group in nonbenzo bay region positions .

Molecular Structure Analysis

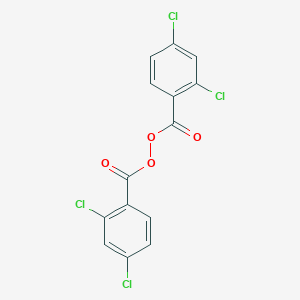

The molecular structure of B[e]A and its derivatives is characterized by the fusion of a cyclopenta ring to the benz[a]anthracene framework. This structural feature is significant as it influences the biological activity of these compounds. For instance, the crystal structure of a related compound, 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, has been investigated to understand the conformational rigidity and reactive site arrangement, which are relevant for the activity of B[e]A .

Chemical Reactions Analysis

B[e]A and its isomers undergo various metabolic reactions that lead to the formation of mutagenic species. For B[j]A, the metabolism in bacterial systems and mammalian cells suggests that the 1,2-dihydro-1,2-diol metabolite, which implicates the 1,2-oxide as the ultimate mutagenic species, is predominant . The activation and metabolism of B[j]A derivatives have been studied, revealing that oxidation at the etheno bridge accounts for the majority of the activity of B[j]A and its derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of B[e]A and its isomers are influenced by their molecular structure. For example, the low melting point of certain synthesized derivatives makes them suitable for catalyzed cure studies . The presence of the cyclopenta ring and the potential for bay-region metabolism are critical factors that contribute to the genotoxicity of these compounds .

科学的研究の応用

タバコ煙中の分析

ベンゾ(e)アセアントリレンは、FDAによって主流タバコ煙の有害または潜在的に有害な成分としてリストされている16の多環芳香族炭化水素(PAH)の1つです . これらのPAHの測定のために、ガスクロマトグラフィー質量分析(GC-MS)法が検証されました . この方法は、トルエン/エタノール溶媒混合物を使用した加速溶媒抽出によって、総粒子状物質から目的の分析物を抽出するために使用されます .

大気質モニタリング

ベンゾ(e)アセアントリレンは、スウェーデンのストックホルムとブラジルのリメイラで採取されたサンプル中の大気粒子状物質(PM)で検出されています . この検出は、大気質を監視し、PAHが人間の健康と環境に与える影響を理解するために重要です .

発がん性研究

ベンゾ(e)アセアントリレンは、強力な変異原性と発がん性を有するシクロペンタ縮合多環芳香族炭化水素です . さまざまな環境における存在と人間の健康への潜在的な影響により、発がん性研究における重要な化合物となっています .

燃焼研究

ベンゾ(e)アセアントリレンは、ガス、石炭、木材、タバコ、さらには炭火焼き肉などの有機物の不完全燃焼中に生成されます . したがって、燃焼プロセス中のPAHの生成と挙動を理解するために、燃焼研究で頻繁に研究されています .

環境汚染研究

ベンゾ(e)アセアントリレンは、タバコ植物には自然には存在しませんが、タバコの乾燥中に導入されたり、輸送中の自動車排気ガスから堆積したりすることがあります

Safety and Hazards

作用機序

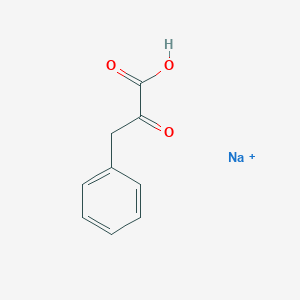

C20H12C_{20}H_{12}C20H12

. It is a polycyclic aromatic hydrocarbon (PAH) made of four benzene rings around a 5-membered ring .Target of Action

As a polycyclic aromatic hydrocarbon (pah), it is known to interact with various biological molecules, potentially causing mutagenic and carcinogenic effects .

Mode of Action

As a PAH, it is likely to interact with DNA, leading to mutations and potentially carcinogenic effects .

Biochemical Pathways

Pahs are known to be metabolized by enzymes in the cytochrome p450 family, leading to the formation of reactive metabolites that can bind to dna and cause mutations .

Pharmacokinetics

As a pah, it is likely to be lipophilic and may accumulate in fatty tissues .

Result of Action

As a pah, it is known to have mutagenic and carcinogenic effects .

Action Environment

The action, efficacy, and stability of Benz(e)aceanthrylene can be influenced by various environmental factors. For instance, its stability may be affected by exposure to light and moisture .

生化学分析

Biochemical Properties

Benz(e)aceanthrylene is a strong inducer of morphological transforming activity in C3H10T1/2CL8 mouse embryo fibroblasts . The metabolism of Benz(e)aceanthrylene by these cells has been studied and the results suggest that while the major route of metabolic activation is through Benz(e)aceanthrylene-1,2-oxide, the arene oxide at the cyclopenta-ring, metabolic activation of Benz(e)aceanthrylene in C3H10T1/2 cells might be via two routes: both arene oxide [Benz(e)aceanthrylene-1,2-oxide] formation and bay-region diol-epoxide formation [9,10-dihydro-9,10-dihydroxy-Benz(e)aceanthrylene-7,8-oxide] .

Cellular Effects

Benz(e)aceanthrylene has strong mutagenic and carcinogenic effects . In HepG2 cells, significantly lower concentrations of Benz(e)aceanthrylene were needed for an effect on cell viability compared to benzo[a]pyrene (B[a]P), and equimolar exposure resulted in significant more DNA damage with Benz(e)aceanthrylene . Additionally, levels of γH2AX, pChk1, p53, pp53, and p21 proteins were higher in response to Benz(e)aceanthrylene than B[a]P .

Molecular Mechanism

The molecular mechanism of Benz(e)aceanthrylene involves its metabolic activation by two distinct routes: the bay-region diol-epoxide route and the cyclopenta-ring oxide route . These reactive intermediates, 9,10-dihydro-9,10-dihydroxy-Benz(e)aceanthrylene-7,8-oxide [Benz(e)aceanthrylene-diol-epoxide], and Benz(e)aceanthrylene-1,2-oxide, play a crucial role in the metabolic activation of Benz(e)aceanthrylene in C3H10T1/2 cells .

Metabolic Pathways

Benz(e)aceanthrylene is metabolically activated by two distinct routes: the bay-region diol-epoxide route and the cyclopenta-ring oxide route

特性

IUPAC Name |

pentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-4-8-17-13(5-1)11-15-9-10-18-16-7-3-2-6-14(16)12-19(17)20(15)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMKRLARTMANBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C3C2=CC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173675 | |

| Record name | Benz(e)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199-54-2 | |

| Record name | Benz[e]aceanthrylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benz(e)aceanthrylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000199542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(e)aceanthrylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)

![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)